molecular formula C25H26F2N6OS B137207 Carsatrin CAS No. 125363-87-3

Carsatrin

Cat. No. B137207
M. Wt: 496.6 g/mol
InChI Key: JOMBZLFCXNSKEQ-UHFFFAOYSA-N
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Description

Carsatrin is a purinylpiperazine derivative . It’s a small molecule drug with the chemical formula C25H26F2N6OS . It was patented by Ortho Pharmaceutical Corp. as a cardiotonic and antiarrhythmic .


Synthesis Analysis

Carsatrin acts as a positive inotropic agent that increases twitch tension and prolongs the action potential (AP) duration of ventricular muscle without affecting the Na+,K±ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments . The synthesis of Carsatrin and its structure-activity relationship has been discussed in several papers .


Molecular Structure Analysis

The molecular formula of Carsatrin is C25H26F2N6OS . The exact mass is 496.19 and the molecular weight is 496.580 . More detailed molecular structure analysis can be found in resources like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of Carsatrin include its molecular formula C25H26F2N6OS, exact mass 496.19, and molecular weight 496.580 . Further analysis would involve determining properties such as hardness, topography, and hydrophilicity .

Scientific Research Applications

Pharmacological Applications

Carsatrin, identified as a 6-substituted purine derivative, has been highlighted for its selective inotropic activity, notably impacting cardiac contractility without significantly affecting blood pressure or heart rate. This compound acts presumptively on the kinetics of the cardiac sodium channel, paralleling the action mechanism of DPI 201106. Among its derivatives, Carsatrin demonstrated potent oral inotropic activity, positioning itself as a potential candidate for further development in this pharmacological arena (Press et al., 1992).

Electrophysiological Properties

The cardiac effects of Carsatrin and its enantiomers were scrutinized in guinea pig ventricular myocytes, where it showed the ability to prolong action potential duration and modulate cardiac Na(+) current (I(Na)). The (S)-enantiomer of Carsatrin, in particular, intensified peak I(Na) and decelerated I(Na) decay, leading to a substantial steady-state current. These findings shed light on the potential of Carsatrin and its stereoisomers to modulate cardiac electrophysiological properties, with implications for their role as positive inotropic agents (Tsushima et al., 1999).

properties

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBZLFCXNSKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869724
Record name Carsatrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carsatrin

CAS RN

125363-87-3
Record name Carsatrin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carsatrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARSATRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E3S34L69I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
JB Press, R Falotico, ZG Hajos… - Journal of medicinal …, 1992 - ACS Publications
… The best compound of the study, 17 (carsatrin), was examined further and demonstrated selective oral activity as a … Carsatrin (17) was selected as a potential development candidate. …
Number of citations: 19 pubs.acs.org
ZG Hajos - researchgate.net
… 7 Therefore, the preparation of the optical antipodes of the positive inotrope Carsatrin became an important issue and led to the earlier cited publication 2 .This study describes the MM2 …
Number of citations: 2 www.researchgate.net
DL Barton, JB Press, ZG Hajos, RA Sawyers - Tetrahedron: Asymmetry, 1992 - Elsevier
… We have recently reported the synthesis and pharmacological activity of an orally active, selective positive inotropel (1, carsatrin) which bears some structural similarity to a number of P-…
Number of citations: 7 www.sciencedirect.com
JB Press, R Falotico, ZG Hajos, RA Sawyers… - J. Med, 1980 - researchgate.net
… The best compound of the study, 17 (carsatrin), was examined further and demonstrated selective oral activity as a … Carsatrin (17) was selected as a potential development candidate. …
Number of citations: 2 www.researchgate.net
RG Tsushima, JE Kelly, JJ Salata, KN Liberty… - … of Pharmacology and …, 1999 - ASPET
… We examined the effects of the cardiotonic agent RWJ 24517 (Carsatrin, racemate) and its (S)- and (R)-enantiomers on action potential duration, Na + current (I Na ), and delayed …
Number of citations: 7 jpet.aspetjournals.org
R Kettenhofen, S Schwengberg - ADMET for Medicinal Chemists …, 2011 - books.google.com
… compounds including the neurotoxic peptides ATX-II [29], BmK 1 [30], Anthopleurin-C [31], the alkaloid veratridine, and the S-enantiomers of the compounds DPI 201-106 and Carsatrin […
Number of citations: 2 books.google.com
KG Estep, KA Josef, ER Bacon… - Journal of medicinal …, 1995 - ACS Publications
… shown to delay the inactivation of cardiac Na channels include the cyanoindoles SDZ 210-921 (2)11 and BDF 9148 (3),12 as well as a series of 6-thiopurines exemplified by carsatrin …
Number of citations: 95 pubs.acs.org
SA Doggrell, L Brown - Expert Opinion on Investigational Drugs, 1996 - Taylor & Francis
1. Current therapy of heart failure is inadequate, relying on positive inotropic compoundsto increase force of contraction by the heart, diuretics to relieve oedema, vasodilators to …
Number of citations: 3 www.tandfonline.com
DBG Williams, A Cullen - The Journal of Organic Chemistry, 2009 - ACS Publications
Al(OTf) 3 is a good catalyst for the ring opening of epoxides, forming β-amino alcohols bearing the piperazine motif. Two different strategies were examined, where the glycidyl ether …
Number of citations: 31 pubs.acs.org
GV Mokrov - Archiv der Pharmazie, 2022 - Wiley Online Library
… The best results in extensive SAR studies were shown by carsatrin with unsubstituted purine bicycle, p-fluoro-substituted phenyl rings and with sulfur as heteroatom in the linker. In …
Number of citations: 4 onlinelibrary.wiley.com

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